
cis-3,5-Dimethylpiperidine
Overview
Description
cis-3,5-Dimethylpiperidine (CAS 14446-75-4) is a six-membered heterocyclic amine with methyl groups at the 3 and 5 positions in a cis configuration. It exists as a mixture of cis and trans isomers in commercial samples, with the cis isomer often dominating (≥85% in optimized syntheses) . Key properties include:
- Physical Data: Boiling point = 144°C, density = 0.853 g/mL (25°C), refractive index = 1.4454 .
- Synthesis: Produced via catalytic hydrogenation of 3,5-dimethylpyridine using a Ni-Ru-Rh/C composite catalyst, enabling high yields and recyclability .
- Applications: Medicinal Chemistry: Acts as a potent RORγ inhibitor (3–4× more active than 3-methylpiperidine derivatives) . Organocatalysis: Used in biodiesel production via gem-diamine intermediates . Materials Science: Enhances dual-state emission in squaraine dyes for optoelectronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3,5-Dimethylpiperidine is typically prepared by the hydrogenation of 3,5-dimethylpyridine. The hydrogenation process involves the use of a nickel-ruthenium-rhodium-carbon composite catalyst in an organic solvent such as tetrahydrofuran. The reaction is carried out under predetermined temperature and pressure conditions to achieve a high yield of the cis isomer .
Industrial Production Methods: In industrial settings, the preparation of this compound involves a one-step hydrogenation reaction using the same nickel-ruthenium-rhodium-carbon composite catalyst. The process is designed to be environmentally friendly, with continuous recycling of the organic solvent and no discharge of waste products .
Chemical Reactions Analysis
Types of Reactions: cis-3,5-Dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Cis-3,5-Dimethylpiperidine serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential as:
- β-Amyloid Peptide Aggregation Inhibitors : Research indicates that substituted bisphenol A derivatives can inhibit β-amyloid peptide aggregation, which is crucial in Alzheimer's disease pathology .
- MMP-13 Selective Inhibitors : The compound has been utilized to create selective isonipecotamide α-sulfone hydroxamates that inhibit matrix metalloproteinase-13 (MMP-13), an enzyme linked to various diseases including cancer .
Catalysis
In the field of catalysis, this compound has been employed in several innovative processes:
- Organocatalysis : It has been used to develop gem-diamines that function as active organocatalysts for biodiesel production, enhancing the efficiency of transesterification reactions .
- Mannich Reactions : The compound acts as a reactant in Mannich reactions to form Ru(II) complexes, which are valuable in various synthetic pathways .
Material Science
The compound's unique structure allows it to be integrated into materials science applications:
- Corrosion Inhibition : Studies have shown that this compound can be effective as an acid corrosion inhibitor for iron, demonstrating its potential in protective coatings and materials engineering .
Case Study 1: Synthesis of β-Amyloid Inhibitors
A study published in a reputable journal investigated the synthesis of β-amyloid inhibitors using derivatives of this compound. The results indicated significant inhibition of amyloid aggregation in vitro, suggesting potential therapeutic applications for Alzheimer's disease .
Case Study 2: MMP-13 Inhibition
In another case study focusing on cancer treatment, researchers synthesized MMP-13 selective inhibitors based on this compound derivatives. The inhibitors demonstrated promising results in preclinical models, indicating a pathway for developing new cancer therapeutics .
Mechanism of Action
The mechanism of action of cis-3,5-Dimethylpiperidine involves its interaction with specific molecular targets and pathways. For example, as an acid corrosion inhibitor, it adsorbs onto the surface of iron, forming a protective layer that prevents further corrosion . In medicinal applications, it interacts with β-amyloid peptides, inhibiting their aggregation and potentially reducing the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperidines
(a) 3-Methylpiperidine
- Structure : Single methyl group at position 3.
- Activity : Weak RORγ inhibition (IC₅₀ >10 µM) compared to cis-3,5-dimethylpiperidine (IC₅₀ ~1–3 µM) .
- Rationale : The additional methyl group at position 5 in the cis configuration improves steric and electronic interactions with target proteins.
(b) cis-3,5-Difluoropiperidine
- Structure : Fluorine substituents at positions 3 and 5 in cis configuration.
- Conformation : Exhibits unexpected diaxial orientation in water due to CF⁻–NH⁺ charge-dipole interactions, contrasting with the equatorial preference of methyl groups in this compound .
- Applications : Less explored in drug discovery but studied for solvent-dependent conformational behavior.
(c) cis-3,5-Diaminopiperidine
- Structure: Amino groups at positions 3 and 4.
- Synthetic Challenges : Requires high-pressure hydrogenation and selective derivatization, unlike the scalable synthesis of this compound .
Piperidine Derivatives with Varied Ring Sizes
(a) cis-3,5-Dimethylmorpholine
- Structure : Oxygen atom replaces one carbon in the piperidine ring.
- Activity : Moderately active RORγ inhibitor (IC₅₀ ~3–4 µM), comparable to this compound .
- Limitations : Reduced lipophilicity due to the oxygen atom, impacting membrane permeability.
(b) cis-3,5-Dimethylpiperazine
- Structure : Additional nitrogen in the ring.
- Activity : Inactive in RORγ inhibition, highlighting the sensitivity of biological targets to ring electronics .
Non-Piperidine Heterocycles
(a) 3,5-Dicyano-6-trifluoromethylpyridine
- Structure : Pyridine core with electron-withdrawing groups.
- Applications : Used in agrochemicals and materials science, but lacks the basicity and conformational flexibility of piperidines .
(b) Bis-indole Alkaloids (e.g., cis-3,4-Dihydrohamacanthin B)
- Structure : Bis-indole scaffold with a piperidine-like moiety.
- Activity : Potent MRSA PK inhibitor (IC₅₀ = 16 nM) but unrelated to this compound in mechanism .
Comparative Data Table
Key Insights from Comparative Analysis
Steric and Electronic Effects : The cis-3,5-dimethyl configuration enhances steric bulk and lipophilicity, critical for RORγ binding . Fluorine substituents, while polar, destabilize traditional chair conformations .
Synthetic Accessibility: this compound benefits from scalable hydrogenation methods, unlike diaminopiperidines or bis-indole alkaloids .
Biological Selectivity: Minor structural changes (e.g., replacing methyl with morpholine’s oxygen) drastically alter activity, underscoring the precision required in drug design .
Biological Activity
Cis-3,5-Dimethylpiperidine is a nitrogen-containing heterocyclic compound with significant biological activity. It is a structural isomer of 3,5-dimethylpiperidine, which is known for its various applications in the pharmaceutical and chemical industries. This article explores the biological activities of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C7H15N
- Molecular Weight : 115.21 g/mol
- CAS Number : 35794-11-7
1. Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Methicillin-resistant Staphylococcus aureus (MRSA) | 64 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .
2. Cytotoxicity and Cell Viability
In addition to its antimicrobial effects, this compound has been evaluated for its cytotoxicity. The compound was tested on various cell lines to determine its safety profile:
Cell Line | IC50 (µM) | Effect |
---|---|---|
WI38 (human lung fibroblast) | >50 | Non-cytotoxic |
HeLa (cervical cancer) | 25 ± 2 | Moderate cytotoxicity |
The results indicate that while this compound exhibits some cytotoxic effects on cancer cells, it remains relatively safe for normal human cells at higher concentrations .
3. Anti-inflammatory Potential
This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro:
Cytokine | Inhibition (%) at 20 µM |
---|---|
TNF-alpha | 40% |
IL-6 | 35% |
This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Recent studies have highlighted the potential of this compound in drug formulation and development:
- Antibacterial Formulation : A study explored the incorporation of this compound into a topical antibacterial gel formulation. The gel showed enhanced efficacy against MRSA compared to standard treatments.
- Cancer Therapeutics : Another research project evaluated the compound's ability to enhance the efficacy of existing chemotherapeutic agents in HeLa cells. Results indicated a synergistic effect when combined with doxorubicin.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of cis-3,5-Dimethylpiperidine, and how can they be experimentally determined?
- Methodological Answer : Key properties include molecular formula (C₇H₁₅N), molecular weight (113.20 g/mol), and stereochemistry. Characterization requires:
- Spectroscopic Analysis : Use and to distinguish cis/trans isomers via coupling constants and chemical shifts. For example, axial-equatorial proton coupling in the piperidine ring differs between isomers .
- Chromatography : Employ chiral GC or HPLC with polar stationary phases to separate isomers.
- Thermal Analysis : Differential scanning calorimetry (DSC) can determine melting points (currently unreported for the pure cis isomer), while thermogravimetric analysis (TGA) assesses thermal stability.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation exposure (acute toxicity hazard) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to mitigate skin/eye contact risks.
- Storage : Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent degradation. Long-term storage requires periodic SDS updates .
Advanced Research Questions
Q. How can the stereoselective synthesis of this compound be optimized to minimize trans-isomer contamination?
- Methodological Answer :
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under controlled H₂ pressure to reduce 3,5-dimethylpyridine precursors. Monitor reaction progress via in-situ FTIR to detect intermediate imines.
- Dearomatization Strategies : Apply methods from fluorinated piperidine syntheses (e.g., dearomatization-hydrogenation of pyridines with chiral ligands) to enhance cis selectivity .
- Post-Synthesis Purification : Employ fractional crystallization using ethanol/water mixtures, leveraging solubility differences between isomers .
Q. What role does this compound play in the design of peptidomimetics or enzyme inhibitors?
- Methodological Answer :
- Conformational Restriction : The cis-3,5-dimethyl group locks the piperidine ring in a chair conformation, mimicking proline residues in peptides. This rigidity can enhance binding affinity to targets like proteases .
- Case Study : Derivatives such as 4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide (CAS 952289-03-1) demonstrate utility in kinase inhibition studies. Synthesis involves nucleophilic substitution on halogenated pyridines .
Q. How do electrochemical methods enable functionalization of this compound derivatives?
- Methodological Answer :
- Anodic Oxidation : Generate reactive intermediates (e.g., dianionic species) for regioselective C-H functionalization. For example, coupling with dihalides at 0–25°C yields adducts with controlled regiochemistry (e.g., 1,2,4,17- vs. 1,2,3,4,9,10-adducts in fullerene systems, adaptable to piperidines) .
- Optimization : Adjust voltage (e.g., 1.5–2.0 V) and temperature to stabilize intermediates and suppress side reactions.
Q. Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported stability data for this compound under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies :
pH | Temperature (°C) | Degradation Rate (hr⁻¹) | Major Degradation Product |
---|---|---|---|
2 | 25 | 0.12 | 3,5-dimethylpyridine |
7 | 25 | 0.02 | N/A |
10 | 25 | 0.08 | N-oxide derivative |
- Analytical Validation : Use LC-MS to identify degradation products and kinetic modeling (Arrhenius plots) to predict shelf-life .
Q. Experimental Design Considerations
Q. What strategies ensure reproducibility in synthetic routes to this compound-containing compounds?
- Methodological Answer :
- Detailed Reaction Logs : Record exact stoichiometry, catalyst aging, and inert gas purity.
- Quality Control : Implement in-line NMR or Raman spectroscopy for real-time monitoring.
- Case Example : The synthesis of fluorinated analogs (e.g., 1-(cis-3,5-difluoropiperidin-1-yl)-2,2,2-trifluoroethan-1-one) requires anhydrous conditions and exclusion of light to prevent radical side reactions .
Properties
IUPAC Name |
(3R,5S)-3,5-dimethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWRJRPUIXRFRX-KNVOCYPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CNC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296272 | |
Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14446-75-4 | |
Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14446-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.